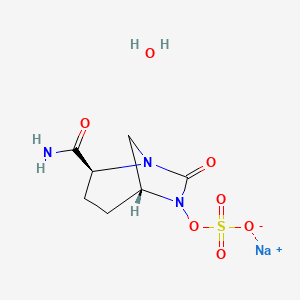

Avibactam sodium hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Avibactam sodium hydrate is a non-β-lactam β-lactamase inhibitor antibiotic. β-lactamase inhibitor Avibactam is a novel investigational non-beta-lactam beta-lactamase inhibitor that is being developed for possible use in combination with ceftaroline in the U.S. Avibactam does not have any intrinsic antibacterial activity in its own right, but appears to be capable of inhibiting beta-lactamase enzymes that belong to molecular classes A and C.Avibactam is useful for Antibiotics.

Actividad Biológica

Avibactam sodium hydrate is a non-β-lactam β-lactamase inhibitor that plays a critical role in combating antibiotic-resistant infections, particularly those caused by Gram-negative bacteria. It is primarily used in combination with ceftazidime, forming the drug ceftazidime-avibactam (Avycaz), which has been approved for treating complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired pneumonia. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical efficacy.

Avibactam operates by inhibiting various classes of β-lactamases—specifically Ambler class A, C, and some class D enzymes. These enzymes are responsible for breaking down β-lactam antibiotics, rendering them ineffective against bacterial pathogens. Avibactam binds reversibly to these enzymes, thereby restoring the efficacy of ceftazidime against resistant strains.

Inhibition Efficiency

The efficiency of avibactam varies across different classes of β-lactamases:

- Class A : Highest inhibition efficiency.

- Class C : Moderate inhibition efficiency.

- Class D : Lower inhibition efficiency compared to A and C.

This differential activity is crucial for its application against multi-drug resistant (MDR) bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics that impact its clinical use:

| Parameter | Value |

|---|---|

| Volume of Distribution | 22.2 L |

| Protein Binding | 5.7% - 8.2% |

| Half-Life | ~2.7 - 3.0 hours |

| Clearance | ~12 L/h |

| Excretion | Primarily renal |

Avibactam does not undergo significant metabolism in humans; it is excreted unchanged in urine .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of ceftazidime-avibactam in treating infections caused by resistant organisms. Notably, it has shown activity against:

- Klebsiella pneumoniae (including KPC-producing strains)

- Escherichia coli

- Pseudomonas aeruginosa

Case Studies

- Persistent Bloodstream Infection : A case study highlighted the successful treatment of a patient with a persistent bloodstream infection caused by an MDR strain using ceftazidime-avibactam .

- Complicated Urinary Tract Infections : In Phase 3 trials involving patients with complicated urinary tract infections (cUTIs), ceftazidime-avibactam demonstrated a clinical response rate significantly higher than comparator drugs, showing its utility in severe infections .

Adverse Effects

While avibactam is generally well-tolerated, some adverse effects have been reported:

- Nausea

- Diarrhea

- Positive Coombs test (indicating potential hemolytic anemia)

These side effects are typically mild to moderate in intensity .

Propiedades

Fórmula molecular |

C7H12N3NaO7S |

|---|---|

Peso molecular |

305.24 g/mol |

Nombre IUPAC |

sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;hydrate |

InChI |

InChI=1S/C7H11N3O6S.Na.H2O/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);;1H2/q;+1;/p-1/t4-,5+;;/m1../s1 |

Clave InChI |

QTECZIOYYRSGNA-CIFXRNLBSA-M |

SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.O.[Na+] |

SMILES isomérico |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.O.[Na+] |

SMILES canónico |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.O.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.